molecular formula C8H13N3S2 B13966833 Methyl 4-ethyl-5-imino-3-methyl-2,5-dihydro-1H-pyrazole-1-carbodithioate

Methyl 4-ethyl-5-imino-3-methyl-2,5-dihydro-1H-pyrazole-1-carbodithioate

Cat. No.: B13966833
M. Wt: 215.3 g/mol
InChI Key: SQEOZVPQRGRZFA-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-5-imino-3-methyl-2,5-dihydro-1H-pyrazole-1-carbodithioate is a heterocyclic compound with a unique structure that includes a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethyl-5-imino-3-methyl-2,5-dihydro-1H-pyrazole-1-carbodithioate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde with methyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethyl-5-imino-3-methyl-2,5-dihydro-1H-pyrazole-1-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbodithioate group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, alcohols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives with altered functional groups

    Substitution: Substituted pyrazole derivatives

Scientific Research Applications

Methyl 4-ethyl-5-imino-3-methyl-2,5-dihydro-1H-pyrazole-1-carbodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-ethyl-5-imino-3-methyl-2,5-dihydro-1H-pyrazole-1-carbodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interactions at the molecular level .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-ethyl-5-imino-3-methyl-2,5-dihydro-1H-pyrazole-1-carbodithioate
  • 1H-Pyrazole-1-carbodithioic acid, 4-ethyl-2,5-dihydro-5-imino-3-methyl-, methyl ester
  • 3 (5)-Aminopyrazoles

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the carbodithioate group. This structural feature imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C8H13N3S2

Molecular Weight

215.3 g/mol

IUPAC Name

methyl 5-amino-4-ethyl-3-methylpyrazole-1-carbodithioate

InChI

InChI=1S/C8H13N3S2/c1-4-6-5(2)10-11(7(6)9)8(12)13-3/h4,9H2,1-3H3

InChI Key

SQEOZVPQRGRZFA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C)C(=S)SC)N

Origin of Product

United States

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